Mesdopetam - 1403894-72-3

Mesdopetam

Catalog Number: EVT-274926
CAS Number: 1403894-72-3
Molecular Formula: C12H18FNO3S
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mesdopetam is under investigation in clinical trial NCT04435431 (A Clinical Study of Mesdopetam in Patients With Parkinson's Disease Experiencing Levodopa Induced Dyskinesia).
Source

Mesdopetam was initially synthesized as part of a broader effort to develop effective therapies for Parkinson's disease. The compound's pharmacological profile suggests it may provide therapeutic benefits without the adverse effects commonly associated with traditional dopaminergic treatments .

Classification
  • Chemical Class: Dopamine D3 receptor antagonist
  • Therapeutic Area: Neurology, specifically Parkinson's disease management
  • Development Stage: Clinical trials (Phase I and IIb) focusing on safety, tolerability, and efficacy .
Synthesis Analysis

Methods

The synthesis of mesdopetam involves conventional organic chemistry techniques. Specific synthetic pathways have not been publicly detailed in the literature but generally follow established protocols for producing phenoxyethylamine derivatives. The synthesis aims to optimize the pharmacokinetic properties and biological activity of the compound .

Technical Details

The synthesis typically includes:

  • Selection of appropriate starting materials that can undergo functionalization.
  • Use of reagents and catalysts to facilitate reactions such as alkylation or acylation.
  • Purification processes including crystallization or chromatography to isolate the final product.
Molecular Structure Analysis

Structure

Mesdopetam's molecular structure features a phenoxyethylamine backbone, which is critical for its interaction with dopamine receptors. The specific arrangement of functional groups on this backbone influences its binding affinity and selectivity for the D3 receptor.

Data

While specific structural data such as molecular weight or precise chemical formula are not provided in the search results, it is known that mesdopetam exhibits a favorable pharmacokinetic profile characterized by rapid absorption and a half-life conducive to twice-daily dosing .

Chemical Reactions Analysis

Reactions

Mesdopetam undergoes metabolic transformations primarily through cytochrome P450 enzymes. The main metabolic pathway involves dealkylation to form two inactive metabolites: IRL902 and IRL872. These metabolites are subsequently acetylated by N-acetyltransferase 2, leading to further metabolic processing .

Technical Details

  • Metabolism: Mesdopetam is metabolized via CYP450 pathways.
  • Excretion: Both metabolites are detectable in plasma and urine, indicating renal excretion as a primary elimination route.
Mechanism of Action

Process

Mesdopetam acts as an antagonist at dopamine D3 receptors, which are implicated in the pathophysiology of Parkinson's disease. By selectively inhibiting these receptors, mesdopetam may alleviate symptoms such as dyskinesia and psychosis without exacerbating motor symptoms typically associated with D2 receptor antagonism.

Data

Preclinical studies have shown that mesdopetam can reverse high-frequency oscillations in brain circuits associated with Parkinson’s psychosis, suggesting a unique mechanism that differentiates it from existing therapies like pimavanserin .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical property data (e.g., melting point, boiling point) were not available from the search results, mesdopetam is described as having favorable solubility characteristics suitable for oral administration.

Chemical Properties

  • Stability: Mesdopetam demonstrates stability under physiological conditions.
  • Solubility: Optimized for absorption in gastrointestinal tract.
Applications

Scientific Uses

Mesdopetam is primarily investigated for its potential to manage Parkinson’s disease complications:

  • Dyskinesia Management: It shows promise in reducing levodopa-induced dyskinesia effectively.
  • Psychosis Treatment: Mesdopetam may offer an alternative treatment for Parkinson’s psychosis with fewer side effects compared to current antipsychotic medications .
Introduction to Mesdopetam

Pharmacological Classification and Drug Class

Mesdopetam (INN; developmental codes IRL-790, IPN60170) is classified as an atypical dopamine receptor antagonist with preferential binding affinity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). Its unique molecular design confers psychomotor stabilizing properties, distinguishing it from conventional dopamine antagonists [1] [6]. Key pharmacological characteristics include:

  • Receptor Binding Profile: Exhibits 6- to 8-fold selectivity for D3R (Ki = 90 nM) versus D2R (Ki = 540–750 nM). Secondary targets include sigma σ1 receptors (Ki = 870 nM) and serotonin receptors (5-HT1A, 5-HT2A) [1] [10].
  • Agonist-Like Binding Mode: Despite being a functional antagonist, mesdopetam adopts a binding conformation typically associated with dopamine receptor agonists due to its smaller molecular size and hydrophilic properties [1] [6].
  • Neurochemical Effects: By antagonizing D3 autoreceptors, it enhances dopamine release in the prefrontal cortex and striatum, modulating motor and cognitive pathways without suppressing baseline locomotor activity [1] [3].

Table 1: Receptor Binding Profile of Mesdopetam

TargetKi Value (nM)Selectivity vs. D2RFunctional Activity
Dopamine D3 receptor906-8 fold higher affinityAntagonism
Dopamine D2 receptor540–750Baseline referenceAntagonism
Sigma σ1 receptor870~10-fold lower affinityLigand binding
Serotonin 5-HT1A/5-HT2ANot specifiedModerate affinityModulation

Historical Development and Rationale for Dopamine D3 Receptor Targeting

The development of mesdopetam (2012–present) emerged from the need to address limitations of existing Parkinson's disease (PD) therapies, specifically levodopa-induced dyskinesia (LID) and psychosis (PDP), without exacerbating motor symptoms [1] [8]. The scientific rationale encompasses:

  • D3R-Specific Pathophysiology: Chronic levodopa treatment upregulates D3Rs in the striatum and promotes D1-D3 receptor heteromer formation, which amplifies dyskinetic signaling. D3R antagonism disrupts this pathway without impairing levodopa’s therapeutic effects [3] [8].
  • Structural Innovation: Conventional D3R antagonists possess large, lipophilic structures. Mesdopetam was engineered using agonist-derived motifs to achieve a paradoxical antagonist function with improved target engagement kinetics [1] [6].
  • Clinical Development Milestones:
  • Phase Ia (2018): First-in-human trial established pharmacokinetics (t½ = 7 hours) and dose linearity [4].
  • Phase IIb (2023): Demonstrated dose-dependent reduction in dyskinesia severity (9.2-point improvement in UDysRS vs. placebo) and increased "good ON-time" by 1.75 hours at 7.5 mg twice daily [7] [8].
  • Phase III Preparations (2024–2025): End-of-Phase 2 meetings with FDA and EMA confirmed readiness for Phase III trials [8].

Table 2: Key Development Milestones

YearPhaseKey OutcomeReference
2012PreclinicalFirst scientific description [1]
2019RegulatoryWHO assigns unique INN "mesdopetam" due to novel mechanism [1] [8]
2021Phase IPharmacokinetic linearity confirmed; t½ = 7 hours, no accumulation [4]
2023Phase IIbSignificant UDysRS reduction (p=0.011) at 7.5 mg b.i.d. [7] [8]
2024TranslationalNeurophysiological studies identify gamma oscillation suppression as biomarker [3]

Key Academic Terminology and Definitions

  • Levodopa-Induced Dyskinesia (LID): Abnormal involuntary movements (e.g., chorea, dystonia) arising from chronic levodopa therapy in PD patients. Affects >40% of patients within 5 years of treatment [3] [8].
  • D1-D3 Receptor Heteromerization: Protein complex formation between dopamine D1 and D3 receptors that potentiates striatal signaling pathways implicated in LID pathogenesis [3].
  • Good ON-Time: Periods where PD patients experience optimal motor control without troublesome dyskinesia, measured via Hauser diaries. A primary efficacy endpoint in mesdopetam trials [7] [8].
  • Narrowband Gamma Oscillations (NBGs): High-frequency neural oscillations (50–100 Hz) in sensorimotor circuits linked to dyskinesia expression. Mesdopetam suppresses NBGs, serving as a biomarker for antidyskinetic efficacy [3].
  • Unified Dyskinesia Rating Scale (UDysRS): Clinician-administered tool quantifying dyskinesia severity and disability. Mesdopetam achieved 9.2-point reductions vs. placebo in compliant patients [7] [8].

Table 3: Clinical Assessment Scales

TermAssessment FocusMesdopetam’s Effect
UDysRSObjective dyskinesia severity and disability9.2-point reduction vs. placebo (p=0.011)
Hauser Diary ("Good ON-Time")Patient-reported functional ON-time without dyskinesia+1.75 hours vs. placebo (p=0.050)
MDS-UPDRS Part 2Self-reported motor experiences of daily livingNo worsening, indicating no interference with levodopa

Properties

CAS Number

1403894-72-3

Product Name

Mesdopetam

IUPAC Name

N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine

Molecular Formula

C12H18FNO3S

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3

InChI Key

OSBPYFBXSLJHCR-UHFFFAOYSA-N

SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F

Solubility

Soluble in DMSO

Synonyms

Mesdopetam

Canonical SMILES

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.